molecular formula C10H14N6 B2564264 N4,N4-dimethyl-N6-(1-methyl-1H-pyrazol-4-yl)pyrimidine-4,6-diamine CAS No. 2310220-44-9

N4,N4-dimethyl-N6-(1-methyl-1H-pyrazol-4-yl)pyrimidine-4,6-diamine

Cat. No.: B2564264
CAS No.: 2310220-44-9
M. Wt: 218.264
InChI Key: XMJNTOVLMBPFFU-UHFFFAOYSA-N
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Description

N4,N4-dimethyl-N6-(1-methyl-1H-pyrazol-4-yl)pyrimidine-4,6-diamine is a chemical compound that has garnered significant interest in scientific research due to its potential biological activities and applications. This compound features a pyrimidine core substituted with dimethyl and pyrazolyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N4-dimethyl-N6-(1-methyl-1H-pyrazol-4-yl)pyrimidine-4,6-diamine typically involves multi-step organic reactions

    Pyrimidine Core Synthesis: The pyrimidine core can be synthesized via the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.

    Pyrazolyl Group Introduction: The pyrazolyl group can be introduced via a nucleophilic substitution reaction, where a pyrazole derivative reacts with the pyrimidine core under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace existing substituents on the pyrimidine or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N4,N4-dimethyl-N6-(1-methyl-1H-pyrazol-4-yl)pyrimidine-4,6-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which N4,N4-dimethyl-N6-(1-methyl-1H-pyrazol-4-yl)pyrimidine-4,6-diamine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • N4,N4-dimethyl-N6-(1H-pyrazol-4-yl)pyrimidine-4,6-diamine
  • N4,N4-dimethyl-N6-(1-methyl-1H-pyrazol-3-yl)pyrimidine-4,6-diamine
  • N4,N4-dimethyl-N6-(1-methyl-1H-pyrazol-5-yl)pyrimidine-4,6-diamine

Uniqueness

N4,N4-dimethyl-N6-(1-methyl-1H-pyrazol-4-yl)pyrimidine-4,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

4-N,4-N-dimethyl-6-N-(1-methylpyrazol-4-yl)pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6/c1-15(2)10-4-9(11-7-12-10)14-8-5-13-16(3)6-8/h4-7H,1-3H3,(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJNTOVLMBPFFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC2=CC(=NC=N2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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